molecular formula C11H12O B1659610 2-(Cyclopent-2-en-1-yl)phenol CAS No. 6627-83-4

2-(Cyclopent-2-en-1-yl)phenol

Cat. No.: B1659610
CAS No.: 6627-83-4
M. Wt: 160.21 g/mol
InChI Key: JQMOEVZWJDFKPQ-UHFFFAOYSA-N
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Description

2-(Cyclopent-2-en-1-yl)phenol is an organic compound characterized by a phenol group attached to a cyclopentene ring. This compound is notable for its unique structure, which combines the aromatic properties of phenol with the cyclic characteristics of cyclopentene. It is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

2-(Cyclopent-2-en-1-yl)phenol has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, cyclopent-2-en-1-ol, suggests that it is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-2-en-1-yl)phenol typically involves the reaction of 1,3-cyclopentadiene with phenol. One common method includes the use of phosphoric acid as a catalyst. The reaction is carried out at ambient temperature for about four hours . The product is then isolated and purified through standard organic synthesis techniques such as extraction and chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyclopentene ring can be reduced to cyclopentane.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated phenols and other substituted products.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-2-en-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in electron transfer reactions, while the cyclopentene ring can undergo conformational changes that affect its reactivity. These interactions enable the compound to participate in a wide range of chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopent-2-en-1-yl)aniline: Similar structure but with an amine group instead of a phenol group.

    2-(Cyclopent-2-en-1-yl)benzamide: Contains a benzamide group instead of a phenol group.

Uniqueness

2-(Cyclopent-2-en-1-yl)phenol is unique due to its combination of a phenol group and a cyclopentene ring, which imparts distinct chemical properties. This combination allows it to participate in a variety of reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-cyclopent-2-en-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h1,3-5,7-9,12H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMOEVZWJDFKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289307
Record name 2-(cyclopent-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-83-4
Record name NSC60237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclopent-2-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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